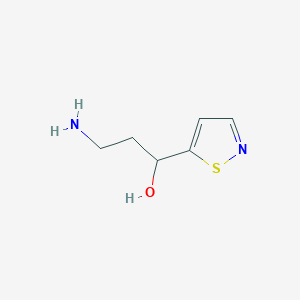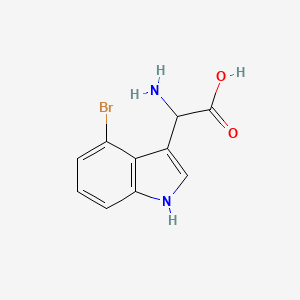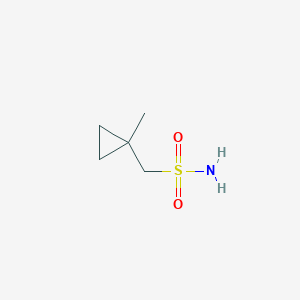
7-Fluoro-8-methylquinoline-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylquinoline-5-sulfonyl chloride typically involves the reaction of 8-quinoline sulfonic acid with thionyl chloride . The process begins with the preparation of 8-quinoline sulfonic acid, which is achieved by adding dehydrated quinoline to fuming sulfuric acid. The resulting solution is heated and then cooled, followed by the addition of water to precipitate the sulfonic acid. This intermediate is then reacted with thionyl chloride to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One such method involves the use of bis(trichloromethyl) carbonate as a chlorinating agent, which allows for the acyl chlorination of 3-methylquinoline-8-sulfonic acid under the action of an organic base . This method is advantageous due to its simplicity, low cost, and minimal generation of harmful gases, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-8-methylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Suzuki-Miyaura Coupling: This reaction often employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while Suzuki-Miyaura coupling would produce a biaryl compound .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-8-methylquinoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Fluoro-8-methylquinoline-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and in the development of fluorescent probes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Quinolinesulfonyl chloride: Similar in structure but lacks the fluorine and methyl groups.
3-Methylquinoline-8-sulfonyl chloride: Similar but with a different substitution pattern on the quinoline ring.
Uniqueness
7-Fluoro-8-methylquinoline-5-sulfonyl chloride is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity and selectivity in chemical reactions. These substituents also influence its physical and chemical properties, making it distinct from other quinoline sulfonyl chlorides .
Eigenschaften
Molekularformel |
C10H7ClFNO2S |
|---|---|
Molekulargewicht |
259.68 g/mol |
IUPAC-Name |
7-fluoro-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClFNO2S/c1-6-8(12)5-9(16(11,14)15)7-3-2-4-13-10(6)7/h2-5H,1H3 |
InChI-Schlüssel |
VWCVSMRDISNEAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1F)S(=O)(=O)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)





![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)





![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
